molecular formula C22H23NO5S B2527687 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-59-0

1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2527687
CAS No.: 1797702-59-0
M. Wt: 413.49
InChI Key: LXTIRVDNLBLQKZ-UHFFFAOYSA-N
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Description

1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound known for its unique structural configuration. It belongs to the class of spiro compounds, which are characterized by their spirocyclic linkage, where two rings share a single atom. The compound features a combination of benzofuran, piperidin, and sulfonyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves a multi-step process:

  • Formation of the Isobenzofuran Core: : This involves a series of cyclization reactions starting from appropriate aromatic precursors.

  • Incorporation of the Piperidin Ring: : A nucleophilic substitution reaction introduces the piperidin moiety.

  • Attachment of the Methylsulfonyl Group: : Sulfonylation using reagents like methylsulfonyl chloride under basic conditions.

  • Final Spirocyclization: : The spirocyclic structure is achieved through intramolecular cyclization reactions, often involving organometallic catalysts or strong bases.

Industrial Production Methods

Industrial production of this compound follows scaled-up versions of laboratory synthesis methods, often involving:

  • Optimized reaction conditions for higher yield and purity.

  • Use of continuous flow reactors to enhance reaction efficiency.

  • Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can undergo various chemical reactions, including:

  • Oxidation: : Forms sulfoxides and sulfones.

  • Reduction: : Leads to the formation of corresponding sulfides and amines.

  • Substitution: : Particularly at the sulfonyl and piperidin moieties.

Common Reagents and Conditions

  • Oxidation: : Peroxides or osmium tetroxide.

  • Reduction: : Metal hydrides like lithium aluminum hydride.

  • Substitution: : Halides or sulfonates under basic or acidic conditions.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Amino and sulfide derivatives.

  • Substitution: : Various substituted spiro compounds depending on the reagent used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in various catalytic cycles due to its unique structural properties.

  • Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes due to its ability to form strong interactions with active sites.

Medicine

  • Drug Development: : Potential candidate for developing therapeutic agents targeting neurological disorders and cancer.

  • Diagnostics: : Used in the development of imaging agents for diagnostic purposes.

Industry

  • Materials Science: : Utilized in the development of novel materials with unique electronic properties.

  • Agriculture: : Employed in the synthesis of agrochemicals for pest control.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through:

  • Enzyme Inhibition: : Binds to the active site of enzymes, blocking their activity.

  • Receptor Modulation: : Interacts with specific receptors in the body, altering their function.

The precise molecular pathways involve:

  • Signal Transduction: : Modifying intracellular signaling pathways.

  • Gene Expression: : Influencing the expression of certain genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1'-(3-(4-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Lacks the sulfonyl group.

  • 1'-(3-(4-(trifluoromethyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Contains a trifluoromethyl group instead of a methylsulfonyl group.

  • 1'-(3-(4-(hydroxyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Features a hydroxyl group.

Uniqueness

The presence of the methylsulfonyl group in 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one distinguishes it from similar compounds, offering unique reactivity and biological activity. This makes it particularly valuable in applications requiring specific chemical interactions or biological effects.

Properties

IUPAC Name

1'-[3-(4-methylsulfonylphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-29(26,27)17-9-6-16(7-10-17)8-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21(25)28-22/h2-7,9-10H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTIRVDNLBLQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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